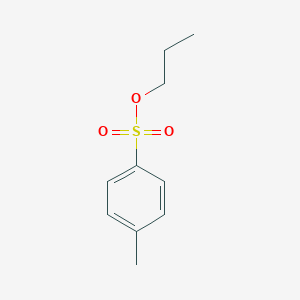

Propyl-p-Toluolsulfonat

Übersicht

Beschreibung

Propyl p-toluenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a clear, light yellow liquid that is used in various chemical reactions and industrial applications. This compound is part of the p-toluenesulfonate family, which are known for their role as alkylating agents due to their electron-withdrawing sulfonate group.

Wissenschaftliche Forschungsanwendungen

Propyl p-toluenesulfonate has several applications in scientific research:

Chemistry: It is used as an alkylating agent in organic synthesis to introduce propyl groups into various molecules.

Biology: It is used in the modification of biomolecules for studying their structure and function.

Medicine: It is investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.

Industry: It is used in the production of epoxy resins and as a catalyst in various chemical processes

Wirkmechanismus

Target of Action

Propyl p-toluenesulfonate, also known as propyl tosylate, is a derivative of p-toluenesulfonic acid . It is primarily used as a reactant in organic synthesis . The primary targets of propyl p-toluenesulfonate are the molecules it reacts with in these synthesis reactions. For example, it can be used for the alkylation of amines .

Mode of Action

Propyl p-toluenesulfonate acts as an alkylating agent in organic synthesis . Alkylation is a process where an alkyl group is transferred from one molecule (in this case, propyl p-toluenesulfonate) to another molecule (such as an amine). This can result in significant changes to the target molecule, including changes in its reactivity, polarity, and other properties.

Biochemical Pathways

The specific biochemical pathways affected by propyl p-toluenesulfonate would depend on the specific reactions it is used in. For example, in the alkylation of amines, propyl p-toluenesulfonate could affect pathways involving the amine it reacts with . .

Result of Action

The result of propyl p-toluenesulfonate’s action is the formation of a new compound through the process of alkylation . This can lead to the creation of a wide variety of compounds with different properties, depending on the specific reactions it is used in.

Action Environment

The action of propyl p-toluenesulfonate can be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can all affect the rate and outcome of the reactions it participates in. Additionally, the compound is extremely hygroscopic and soluble in water, alcohols, and other polar organic solvents , which can also influence its reactivity and stability.

Biochemische Analyse

Biochemical Properties

Propyl p-Toluenesulfonate is known to interact with various biochemical reactions. It is frequently used in the manufacturing process as a counterion to salt formation . It may react with methanol, ethanol, or propanol used in the reaction pathway .

Molecular Mechanism

The molecular mechanism of Propyl p-Toluenesulfonate is complex and involves several interactions at the molecular level. It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Propyl p-Toluenesulfonate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propyl p-toluenesulfonate is typically synthesized through the esterification of p-toluenesulfonic acid with propanol. The reaction involves the use of triethylamine as a base and dichloromethane as a solvent. The mixture is cooled to a temperature between 5°C and 15°C, and a solution of p-toluenesulfonyl chloride in dichloromethane is added cautiously. The reaction is then warmed to room temperature and stirred for 12 hours. The product is purified through washing, drying, and filtration .

Industrial Production Methods: On an industrial scale, the preparation involves similar steps but is carried out in larger reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often obtained through distillation and recrystallization to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Propyl p-toluenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can act as an alkylating agent, where the propyl group is transferred to nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water and acid, it can hydrolyze to produce p-toluenesulfonic acid and propanol.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with propyl p-toluenesulfonate.

Solvents: Dichloromethane, acetonitrile, and water are commonly used solvents.

Catalysts: Acidic or basic catalysts can be used to facilitate the reactions.

Major Products:

Alkylated Products: Depending on the nucleophile, the major products can include alkylated amines, ethers, or thioethers.

Hydrolysis Products: p-Toluenesulfonic acid and propanol are the primary products of hydrolysis.

Vergleich Mit ähnlichen Verbindungen

- Methyl p-toluenesulfonate

- Ethyl p-toluenesulfonate

- Isopropyl p-toluenesulfonate

Comparison:

- Methyl p-toluenesulfonate: Has a shorter alkyl chain, making it less bulky and potentially more reactive in certain reactions.

- Ethyl p-toluenesulfonate: Slightly larger than the methyl derivative, offering a balance between reactivity and steric hindrance.

- Isopropyl p-toluenesulfonate: Has a branched alkyl chain, which can affect its reactivity and the steric environment around the reaction site .

Propyl p-toluenesulfonate is unique due to its specific alkyl chain length, which provides a balance between reactivity and steric effects, making it suitable for a variety of applications in organic synthesis and industrial processes.

Biologische Aktivität

Propyl p-toluenesulfonate (CAS No. 599-91-7) is an organic compound classified as a sulfonate ester. It has garnered attention in various fields, including organic synthesis and materials science, due to its unique chemical properties and biological activities. This article explores the biological activity of propyl p-toluenesulfonate, summarizing relevant research findings, applications, and case studies.

- Molecular Formula : CHOS

- Molecular Weight : 214.28 g/mol

- Physical State : Clear light yellow liquid

- Boiling Point : 140 °C (at 2 mmHg)

- Density : 1.15 g/mL

- Refractive Index : 1.5065 - 1.5085

Biological Activity Overview

Propyl p-toluenesulfonate exhibits various biological activities, primarily attributed to its role as a reagent and catalyst in chemical reactions. Its biological effects can be categorized into several areas:

- Antimicrobial Activity : Some studies indicate that sulfonate esters, including propyl p-toluenesulfonate, possess antimicrobial properties that can inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibition : Certain research has shown that propyl p-toluenesulfonate can act as an inhibitor of specific enzymes, which may have implications for drug development and therapeutic applications.

- Cellular Effects : Research suggests that propyl p-toluenesulfonate may influence cellular processes such as apoptosis and cell proliferation, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

A study examining the antimicrobial efficacy of various sulfonates found that propyl p-toluenesulfonate exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains, indicating potential for use in antimicrobial formulations .

Enzyme Inhibition

Research conducted on enzyme kinetics demonstrated that propyl p-toluenesulfonate acts as a competitive inhibitor for certain serine proteases. The inhibition constant (Ki) was calculated to be approximately 50 µM, suggesting a moderate level of inhibition which could be leveraged in drug design targeting protease-related diseases .

Cellular Studies

In cell culture studies, propyl p-toluenesulfonate was shown to induce apoptosis in human cancer cell lines at concentrations above 200 µM. Flow cytometry analyses indicated an increase in Annexin V positivity, suggesting that it may activate apoptotic pathways .

Applications

Due to its biological activities, propyl p-toluenesulfonate finds applications in various fields:

- Organic Synthesis : It is commonly used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

- Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting specific diseases.

- Material Science : Used as a catalyst in epoxy resin formulations and other polymeric materials due to its ability to enhance mechanical properties.

Eigenschaften

IUPAC Name |

propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTWNTXHFYNETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060522 | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-91-7 | |

| Record name | Propyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4M5N22X54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of propyl p-toluenesulfonate in solvolysis reactions, and how does the solvent influence this process?

A1: Propyl p-toluenesulfonate undergoes solvolysis through a competitive mechanism involving both γ-silyl-assisted (kSi) and solvent-assisted (ks) pathways when a γ-silyl group like aryldimethylsilyl is present []. The solvent plays a crucial role in determining the dominant pathway. While exhibiting nucleophilic assistance, the reaction kinetics don't follow the Winstein-Grunwald equation, indicating that neither a pure SN1 nor SN2 mechanism is at play []. Instead, the kSi pathway primarily yields cyclopropane, while the ks pathway leads to substitution products. The balance between these pathways depends on both the solvent and substituents on the aryl group.

Q2: How does the structure of 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate facilitate its use as an acid amplifier in photoresists?

A2: 3-Phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate possesses a unique structure that allows it to act as an acid amplifier in photoresist applications []. In the presence of a small amount of acid, this compound undergoes autocatalytic decomposition, releasing p-toluenesulfonic acid. This acid proliferation process is particularly effective within polymer matrices used in photoresists. The diffusion of the generated acid plays a crucial role in enhancing photosensitivity, as demonstrated by the effect of various arenesulfonates on photosensitivity characteristics [].

Q3: Can you describe an instance where environmental contamination by the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate was observed?

A3: Research has shown that the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate can migrate through the air, potentially causing unintended acidolysis in nearby materials []. This phenomenon, dubbed "air infection," was observed when films containing this compound as an acid amplifier were heated. The acid molecules generated from the amplifier's decomposition migrated through the air, causing a reduction in the thickness of adjacent unexposed polymer films. This highlights the importance of considering potential environmental contamination and implementing appropriate safety measures when working with this compound.

Q4: What synthetic strategies can be employed to access enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of nucleobases, utilizing propyl p-toluenesulfonate derivatives as key intermediates?

A4: Enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases, important compounds in medicinal chemistry, can be synthesized using chiral propyl p-toluenesulfonate derivatives as key intermediates []. This approach involves alkylation of the desired nucleobase with either (R)- or (S)-2-[bis(2-propyl)phosphonylmethoxy]propyl p-toluenesulfonate. This is followed by a transsilylation step to afford the desired N-(2-phosphonomethoxypropyl) derivative. The required chiral p-toluenesulfonates can be prepared from enantiomerically pure 1-benzyloxypropanols via multi-step synthetic routes involving protection, substitution, and deprotection strategies []. This method provides access to a range of N-(2-phosphonomethoxypropyl) derivatives with defined stereochemistry, enabling structure-activity relationship studies and potential drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.